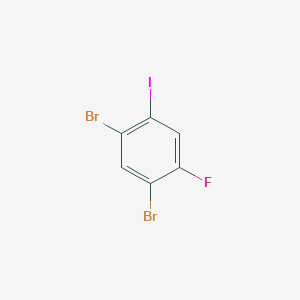

2,4-Dibromo-5-fluoroiodobenzene

描述

Contextualization of Halogenated Aromatics in Synthetic Chemistry and Materials Science

Halogenated aromatics are indispensable in a vast array of applications. numberanalytics.com In the pharmaceutical industry, they serve as crucial intermediates in the synthesis of a wide range of drugs. numberanalytics.comnih.gov The inclusion of halogen atoms can significantly alter a molecule's biological activity and metabolic stability. mt.com For instance, the chlorine-containing antibiotic chloramphenicol (B1208) is effective against typhoid fever, and the synthetic halogen compound chloroquine (B1663885) is a well-known antimalarial drug. ncert.nic.in

Beyond pharmaceuticals, halogenated aromatics are integral to the creation of advanced materials. They are used in the production of high-performance polymers, dyes, and plastics. iloencyclopaedia.orgnumberanalytics.com For example, the polymerization of vinyl chloride, derived from the chlorination of ethylene (B1197577), yields polyvinyl chloride (PVC), a ubiquitous plastic. mt.com Furthermore, these compounds have been employed as flame retardants, solvents, and in the manufacture of agrochemicals like insecticides and herbicides. iloencyclopaedia.orgnumberanalytics.comlibretexts.org The unique electronic and photophysical properties of halogenated aromatics also make them valuable in the development of optoelectronic materials. science.gov

Strategic Importance of Specific Halogen Substitution Patterns for Differentiated Reactivity

The true synthetic power of polyhalogenated aryl systems lies in the ability to exploit the different reactivities of the various carbon-halogen bonds. The reactivity of halogens on a benzene (B151609) ring is influenced by both inductive and resonance effects. doubtnut.com Halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which generally deactivates the aromatic ring towards electrophilic substitution. quora.comlibretexts.org However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

The order of reactivity for halogens in many substitution reactions follows the trend of their electronegativity: F > Cl > Br > I. libretexts.orglibretexts.org This difference in reactivity allows for selective transformations at specific halogenated sites. For instance, in a molecule containing both bromine and iodine, the carbon-iodine bond is typically more reactive towards certain cross-coupling reactions, enabling the selective introduction of a new functional group at that position while leaving the carbon-bromine bonds intact for subsequent reactions. This "site-selective" functionalization is a highly sought-after strategy for the efficient construction of complex molecules. bohrium.comacs.org The specific placement of the halogens on the aromatic ring also plays a crucial role in directing the outcome of reactions. nih.gov

Overview of Current Research Trajectories Involving Polyhalogenated Fluorinated Benzenes

Current research involving polyhalogenated fluorinated benzenes is vibrant and multifaceted. A significant focus is on the development of novel catalytic methods for the selective functionalization of these compounds. bohrium.comacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, respectively, at specific halogenated positions. bohrium.comnih.gov

Researchers are also exploring the use of these compounds in the synthesis of novel materials with tailored properties. The introduction of fluorine atoms, in particular, can bestow unique characteristics such as enhanced thermal stability and altered electronic properties. acs.orgacs.org The study of noncovalent interactions, such as halogen bonding, is another burgeoning area of research. acs.orgacs.org Halogen bonding, the attractive interaction between a halogen atom and a Lewis base, is being harnessed to control the self-assembly of molecules into well-defined supramolecular structures for applications in crystal engineering and materials science. science.govacs.orgacs.org

The compound 2,4-Dibromo-5-fluoroiodobenzene, with its distinct arrangement of four different substituents, serves as an excellent platform for exploring these research avenues. Its structure allows for a multitude of selective transformations, making it a valuable tool for synthetic chemists aiming to construct complex and functionally diverse molecules.

Compound Information Table

| Compound Name |

| This compound |

| 1,4-dibromo-2,5-diiodobenzene (B1312432) |

| 2,5-dibromo-4-iodoaniline |

| 2,5-dibromoaniline (B181072) |

| 2,5-dibromonitrobenzene |

| 1,4-dibromobenzene (B42075) |

| Chloramphenicol |

| Chloroquine |

| Polyvinyl chloride (PVC) |

| 1,4-Dibromo-2-fluorobenzene |

| 2,6-Dibromo-4-fluoroiodobenzene |

| 4-Bromo-2-fluoro-1-iodobenzene |

| 2,5-Dibromo-4-fluorochlorobenzene |

| 1,4-Dibromo-2,5-difluorobenzene |

Chemical Data for this compound

| Property | Value |

| Chemical Formula | C₆H₂Br₂FI |

| IUPAC Name | 2,4-Dibromo-5-fluoro-1-iodobenzene |

| CAS Number | Not available |

| Molecular Weight | 434.79 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Note: Experimental data for this specific compound is limited in publicly available databases. The properties listed are based on its chemical structure and comparison to similar compounds.

属性

IUPAC Name |

1,5-dibromo-2-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPGTIJQQHVOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 2,4 Dibromo 5 Fluoroiodobenzene and Analogous Architectures

Regioselective Halogenation Approaches for Differentiated Reactivity

Achieving regioselectivity in the halogenation of aromatic compounds is a fundamental challenge in organic synthesis. The directing effects of existing substituents on the benzene (B151609) ring, coupled with the choice of halogenating agent and reaction conditions, play a crucial role in determining the final product.

Directed Bromination Protocols

The introduction of bromine atoms at specific positions on an aromatic ring can be achieved through various electrophilic aromatic substitution reactions. The stability of the intermediate radical often dictates the regiochemical outcome, with a preference for the formation of the most stable radical. youtube.comyoutube.com For instance, in radical halogenations, the reaction favors the position that can best stabilize a radical intermediate, which is typically the most substituted carbon. youtube.com While chlorination can lead to a mixture of products due to its high reactivity, bromination is often more selective. youtube.com The mechanism for aromatic halogenation, such as bromination and chlorination, involves the use of a Lewis acid catalyst to create a highly reactive "super-electrophile" that the benzene ring can attack. youtube.comyoutube.com

Site-Selective Iodination Strategies

Iodination of aromatic rings can be more challenging than bromination or chlorination due to the lower electrophilicity of iodine. d-nb.info However, iodoarenes are valuable synthetic intermediates. d-nb.info Electrophilic aromatic substitution is a common method for introducing iodine, though it can result in isomeric mixtures. d-nb.info To overcome the low reactivity of reagents like molecular iodine (I2), oxidizing agents are often employed. d-nb.info For instance, the iodination of benzene can be achieved using iodine in the presence of nitric acid or a combination of hydrogen peroxide and sulfuric acid. youtube.com A notable method for the regioselective iodination of (hetero)arenes involves the use of a mixture of bis(methanesulfonyl) peroxide and iodide, which is believed to form a sulfonyl-based hypoiodite (B1233010) as the electrophilic iodinating species. d-nb.info This method demonstrates good functional group tolerance and can be performed under ambient conditions. d-nb.info

Aromatic Fluorination Techniques

The introduction of fluorine into aromatic rings significantly alters the molecule's properties and has wide applications in pharmaceuticals and materials science. numberanalytics.com Methods for aromatic fluorination include electrophilic fluorination, nucleophilic fluorination, and transition metal-catalyzed fluorination. numberanalytics.com

Electrophilic Fluorination: Reagents like Selectfluor can be used for regioselective fluorination, often directed by the electronic properties of the substituents already present on the ring. nih.gov

Nucleophilic Fluorination: This method is effective for synthesizing fluorinated aromatics with electron-withdrawing groups and employs fluoride (B91410) salts like CsF or KF. numberanalytics.com

Transition Metal-Catalyzed Fluorination: This approach uses catalysts such as palladium or copper to facilitate the fluorination of aryl halides or triflates. numberanalytics.com Copper-mediated fluorination of aryl stannanes and aryl trifluoroborates with reagents like N-fluoro-2,4,6-trimethylpyridinium triflate has also been shown to have a broad substrate scope. organic-chemistry.org

Precursor Functionalization and Convergent Synthesis Strategies

The synthesis of complex polyhalogenated benzenes often relies on the stepwise functionalization of simpler, readily available precursors.

Transformation of Substituted Anilines via Diazotization-Iodination Pathways

A powerful strategy for introducing iodine into an aromatic ring involves the diazotization of a primary aromatic amine, followed by treatment with an iodide source. organic-chemistry.org This process, often part of the Sandmeyer reaction, proceeds through a diazonium salt intermediate. organic-chemistry.org The diazotization is typically carried out using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org

Recent advancements have focused on developing milder and more environmentally friendly conditions. One such method involves a one-pot diazotization-iodination of aromatic amines using potassium iodide, sodium nitrite, and p-toluenesulfonic acid in acetonitrile (B52724) at room temperature. organic-chemistry.org Another approach utilizes a sulfonic acid-based cation-exchange resin as a proton source in water, offering an inexpensive and non-corrosive synthetic route. researchgate.netresearchgate.net These methods are generally applicable to aromatic amines with both electron-donating and electron-withdrawing groups. researchgate.net

For instance, the synthesis of 1,4-dibromo-2,5-diiodobenzene (B1312432) has been achieved from 2,5-dibromoaniline (B181072) through a diazotization-iodination step. google.com This aniline (B41778) precursor is itself synthesized from 1,4-dibromobenzene (B42075) via nitration and subsequent reduction. google.com Similarly, 1,4-dibromo-2-fluoro-5-nitrobenzene (B1429235) can be prepared from 4-bromo-5-fluoro-2-nitroaniline (B129579) through a diazotization reaction. guidechem.com

Utilization of Dihalo- and Trihalo-Precursors in Stepwise Syntheses

The synthesis of 2,4-Dibromo-5-fluoroiodobenzene and its analogs can be effectively achieved by the sequential introduction of halogens onto a pre-existing di- or tri-substituted benzene ring. The existing halogens and other substituents direct the position of the incoming halogen, allowing for controlled synthesis.

A plausible synthetic route to a related compound, 1,4-dibromo-2-fluoro-5-nitrobenzene, starts from 1,4-dibromo-2-fluorobenzene. guidechem.com Nitration of this precursor yields the desired product. guidechem.com This nitro-substituted compound can then potentially undergo further transformations, such as reduction of the nitro group to an amine, followed by diazotization and iodination to introduce the iodine atom.

The table below summarizes the synthesis of a related polyhalogenated benzene, 1,4-dibromo-2,5-diiodobenzene, from a dihalo-precursor, highlighting the stepwise approach.

| Starting Material | Reagents and Conditions | Intermediate(s) | Final Product |

| 1,4-Dibromobenzene | 1. Nitration2. Reduction3. Iodination4. Diazotization-Iodination | 2,5-Dibromonitrobenzene, 2,5-Dibromoaniline, 2,5-Dibromo-4-iodoaniline | 1,4-Dibromo-2,5-diiodobenzene |

Table 1: Stepwise synthesis of 1,4-Dibromo-2,5-diiodobenzene. google.com

This stepwise approach, utilizing the directing effects of existing substituents, is a cornerstone for the rational design and synthesis of specifically substituted polyhalogenated aromatic compounds.

Optimization of Reaction Conditions and Yields for Multi-Halogenated Benzene Architectures

The successful synthesis of intricately substituted molecules such as this compound hinges on the meticulous optimization of reaction conditions to maximize yield and purity. The presence of multiple, electronically distinct halogen substituents on the benzene ring necessitates a finely tuned approach to control regioselectivity and prevent the formation of undesired byproducts. Key synthetic routes, particularly those involving diazotization and subsequent Sandmeyer or Sandmeyer-type reactions, are subject to a range of variables that can profoundly influence the outcome.

The Sandmeyer reaction, a cornerstone for converting aryl amines into aryl halides, is a primary method for introducing bromo and iodo functionalities onto an aromatic core. nih.govwikipedia.org This transformation involves the diazotization of a primary aryl amine, followed by a copper-catalyzed nucleophilic substitution. byjus.com The efficiency of this process is highly dependent on several interconnected parameters.

Catalyst and Solvent Selection:

The choice of catalyst and solvent is paramount in Sandmeyer reactions. numberanalytics.com Copper(I) salts, such as copper(I) bromide (CuBr) or copper(I) chloride (CuCl), are the classical catalysts that facilitate the crucial single-electron transfer to the diazonium salt, initiating the radical-nucleophilic aromatic substitution mechanism. wikipedia.orgnumberanalytics.com However, the catalyst's effectiveness can be enhanced or modified by the reaction medium. Polar solvents like acetonitrile or water are often employed to stabilize the ionic diazonium intermediates. numberanalytics.com For the synthesis of bromoarenes, bromoform (B151600) has been cited as a suitable solvent, while diiodomethane (B129776) is preferred for iodoarenes. wikipedia.org

Recent studies have explored optimizing catalyst systems to improve yields and reaction conditions. For instance, one effective method for synthesizing aryl bromides involves using a catalytic mixture of CuBr and copper(II) bromide (CuBr₂) with a phase transfer catalyst like dibenzo-18-crown-6 (B77160) in acetonitrile. nih.gov This approach highlights the synergistic effects that can be achieved by modulating the catalyst system. Gold-catalyzed Sandmeyer reactions have also been reported, where reacting aryl diazonium salts with sodium bromide in acetonitrile at 50°C in the presence of a gold catalyst (PPh₃AuCl) yielded aryl bromides in the range of 57–88%. nih.gov

Table 1. Optimization of Reaction Conditions for Sandmeyer and Related Iodination Reactions.

One-Pot Diazotization-Iodination:

For the synthesis of aryl iodides, one-pot procedures combining diazotization and iodination are often favored for their operational simplicity. The optimization of such a process involves carefully balancing the stoichiometry of the reagents. In one study, a protocol was developed using an acidic ionic liquid, N-methyl-2-pyrrolidonum hydrosulfate, which acts as both the acidic agent and solvent. ijcce.ac.ir The research found that the optimal molar ratio of the starting amine to sodium nitrite, the ionic liquid, and sodium iodide was generally 1:2.5:4:2.5. ijcce.ac.ir This method proceeds at room temperature and avoids the formation of phenolic byproducts, which can be a significant issue in aqueous diazotization reactions. ijcce.ac.ir The stability of the diazonium salt intermediate in the ionic liquid is a key factor in achieving moderate to good yields. ijcce.ac.ir

Temperature and Reagent Control:

Careful temperature control is critical for managing the stability of the often-explosive diazonium salts and for minimizing side reactions. numberanalytics.com While many Sandmeyer reactions are run at low temperatures (0–5°C) during the diazotization step, the subsequent copper-catalyzed substitution may require heating. For example, the synthesis of certain bicyclic chlorinated pyridones required a temperature of 65°C to achieve maximum conversion. nih.gov

The nature of the substituents on the aromatic ring also plays a significant role. Electron-withdrawing groups can increase the rate of the Sandmeyer reaction. numberanalytics.com In the context of synthesizing this compound, the existing bromo and fluoro substituents would influence the reactivity of the aniline precursor during diazotization and the stability of the resulting diazonium salt.

Modern Metal-Free Approaches:

To address the environmental and toxicological concerns associated with copper catalysts, metal-free Sandmeyer-type reactions have been developed. A notable example is a photochemical approach that uses trihalide salts to promote the dediazotizing halogenation of diazonium salts. nih.gov Optimization of this method for iodination found that reacting the diazonium salt with 1.5 equivalents of potassium iodide (KI) in the presence of 20 mol% tetrabutylammonium (B224687) triiodide (Bu₄NI₃) at 25°C led to the completion of the reaction. nih.gov This protocol provides valuable aryl iodides with high selectivity and avoids the hydridodediazotization byproducts that often plague classical methods. nih.gov

Ultimately, the synthesis of multi-halogenated benzenes like this compound requires a multi-parameter optimization strategy. Researchers must consider the interplay between the catalyst, solvent, temperature, and the electronic nature of the substrate to develop a robust and high-yielding synthetic protocol.

Mechanistic Insights and Reactivity Investigations of 2,4 Dibromo 5 Fluoroiodobenzene in Diverse Reaction Manifolds

Differentiated Reactivity of Halogen Atoms (Bromine, Iodine, Fluorine) on the Aromatic Ring

The reactivity of aryl halides in many catalytic processes is largely dictated by the nature of the carbon-halogen (C-X) bond. vedantu.com The strength of this bond is a key factor, with weaker bonds being more susceptible to cleavage during catalytic cycles. This principle underpins the hierarchical reactivity observed in polyhalogenated systems.

Hierarchical Reactivity in Metal-Catalyzed Cross-Coupling Reactions (Iodine > Bromine > Fluorine)

In the context of metal-catalyzed cross-coupling reactions, the reactivity of the halogens on the 2,4-Dibromo-5-fluoroiodobenzene ring follows a well-established hierarchy: iodine is the most reactive, followed by bromine, and finally fluorine, which is typically inert under standard cross-coupling conditions. wikipedia.org This predictable reactivity sequence is a direct consequence of the C-X bond dissociation energies. The C-I bond is the weakest, making it the most susceptible to oxidative addition by a low-valent metal catalyst, such as palladium(0), which is a crucial first step in many cross-coupling catalytic cycles. youtube.comlibretexts.org The C-Br bond is stronger, requiring more forcing conditions for activation, while the C-F bond is the strongest and generally remains intact. libretexts.org

This differential reactivity allows for selective functionalization at the iodine-bearing carbon, leaving the bromine and fluorine atoms available for subsequent transformations. For instance, a Sonogashira coupling can be selectively performed at the C-I bond of a polyhalogenated benzene (B151609), such as 1-bromo-4-iodobenzene, to yield the corresponding alkyne-substituted bromobenzene. wikipedia.org

Influence of Halogen Electronegativity and Steric Hindrance on Reaction Pathways

The electronegativity of the halogen atoms also plays a significant role in the reactivity of the aromatic ring. repec.org Halogens exert a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). vedantu.combyjus.com The strong -I effect withdraws electron density from the benzene ring, making it less susceptible to electrophilic attack compared to benzene itself. byjus.com However, the +R effect increases electron density at the ortho and para positions. vedantu.com In this compound, the cumulative inductive effect of the three halogens renders the ring electron-deficient.

Steric hindrance, arising from the size of the halogen atoms and their positions on the ring, also influences reaction pathways. nih.gov In polyhalogenated systems, bulky substituents can impede the approach of the catalyst to a specific halogen, thereby directing the reaction to a less sterically hindered site. nih.gov For this compound, the iodine atom at position 1 is flanked by a bromine atom at position 2 and a hydrogen at position 6, while the bromine at position 4 is situated between a fluorine and a hydrogen. The relative steric environments of the iodine and bromine atoms can influence the regioselectivity of the initial cross-coupling reaction, although the inherent reactivity of the C-I bond is the dominant factor.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to aryl halides. wiley.comnih.gov Palladium-catalyzed reactions, in particular, have proven to be exceptionally versatile and efficient. youtube.comnih.gov

Palladium-Catalyzed Carbon-Carbon (C-C) Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira Reactions)

The selective functionalization of this compound can be readily achieved using a variety of palladium-catalyzed C-C bond-forming reactions. These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent with an organic halide. nih.govnih.gov Given the reactivity hierarchy, this compound would be expected to first undergo coupling at the C-I position with a boronic acid in the presence of a palladium catalyst and a base. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, the initial coupling would occur at the most reactive C-I bond. mdpi.com

Sonogashira Reaction: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The high reactivity of the C-I bond in this compound makes it the primary site for Sonogashira coupling. wikipedia.org A study on the Sonogashira cross-coupling with 4-fluoroiodobenzene has demonstrated the feasibility of such transformations on fluorinated aryl iodides. nih.gov

The general mechanism for these palladium-catalyzed cross-coupling reactions is illustrated in the table below.

Table 1: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions

| Step | Description |

|---|---|

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. libretexts.org |

| Transmetalation | The organic group from the organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille) is transferred to the palladium center, displacing the halide. youtube.com |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com |

Regioselectivity in Arylation and Alkenylation of Halogenated Aromatics

The regioselectivity of cross-coupling reactions on polyhalogenated aromatics is a critical aspect of their synthetic utility. researchgate.net As established, the inherent difference in C-X bond strength is the primary determinant of regioselectivity, favoring reaction at the C-I bond first. wikipedia.org However, electronic effects can also play a significant role. nih.gov In cases where multiple identical halogens are present, the electronic nature of the aromatic ring and other substituents can direct the site of oxidative addition. For instance, in polyhalogenated pyridines, oxidative addition is often favored at positions ortho and para to the nitrogen atom due to inductive withdrawal of electron density. nih.gov While this compound is a benzene derivative, the principle of electronic influence on regioselectivity remains relevant, especially in more complex systems.

Research on dihalo-substituted heterocycles has shown that site-selective coupling typically occurs at the halogen proximal to a heteroatom due to intrinsic electrophilicity. researchgate.net For dihalogenated pyridines, halides at the C2 position are generally more reactive than those at more distant positions. nih.gov While not directly applicable to the carbocyclic this compound, these findings underscore the importance of electronic factors in dictating regioselectivity.

Impact of Ligand Design and Catalyst Speciation on Cross-Coupling Efficiency

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are profoundly influenced by the choice of ligands coordinated to the palladium center. nih.govorganic-chemistry.org Ligands modulate the steric and electronic properties of the catalyst, thereby affecting the rates of the individual steps in the catalytic cycle. princeton.edu For example, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition and reductive elimination steps. nih.gov

Catalyst speciation, or the different forms the catalyst can take in the reaction mixture, is also a critical factor. acs.org For instance, varying the ratio of triphenylphosphine (B44618) (PPh3) to palladium acetate (B1210297) (Pd(OAc)2) in the Suzuki-Miyaura coupling of a dihalogenated pyridine (B92270) can switch the site-selectivity of the arylation. acs.org This highlights the ability to fine-tune reaction outcomes by carefully controlling the catalyst system. The use of N-heterocyclic carbene (NHC) ligands has also been shown to enable unconventional site selectivity in the cross-coupling of dihaloheteroarenes. nsf.gov

The table below summarizes the effect of different ligands on palladium-catalyzed cross-coupling reactions.

Table 2: Influence of Ligand Type on Cross-Coupling Reactions

| Ligand Type | General Characteristics | Impact on Reaction |

|---|---|---|

| Triphenylphosphine (PPh3) | Common, relatively air-stable phosphine ligand. | Often used in a variety of cross-coupling reactions, but can sometimes lead to slower reaction rates compared to more specialized ligands. organic-chemistry.org |

| Bulky, Electron-Rich Phosphines | e.g., Tri(tert-butyl)phosphine (P(tBu)3), Xantphos. | Promote oxidative addition and reductive elimination, leading to higher catalytic activity and allowing for the coupling of less reactive aryl chlorides. nih.govbeilstein-journals.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often more stable than phosphines. | Can lead to highly active and stable catalysts, sometimes enabling unconventional selectivity. nsf.gov |

| Bidentate Phosphines | e.g., dppf, dppp. | Can stabilize the palladium center and influence the geometry of the catalytic intermediates, impacting selectivity. libretexts.orgnih.gov |

Copper-Catalyzed Carbon-Heteroatom (C-N, C-O, C-S) Bond Formation (e.g., Ullmann-Type Amination)

The Ullmann reaction, a cornerstone of carbon-heteroatom bond formation, has seen a resurgence in interest due to the use of copper, an earth-abundant and cost-effective metal, as a catalyst. researchgate.net This classical method provides a vital alternative to palladium-catalyzed systems for creating C-N, C-O, and C-S bonds, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and other biologically significant molecules. researchgate.netrsc.org The reaction typically involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst.

Scope and Limitations of Copper-Catalyzed Amination with Fluoroiodobenzenes and Related Substrates

Copper-catalyzed amination, a key variant of the Ullmann reaction, has proven effective for a range of substrates. While early iterations of the Ullmann reaction were hampered by harsh conditions and limited substrate scope, modern protocols have expanded its applicability. researchgate.netresearchgate.net Copper-based systems are particularly well-suited for aryl iodides and bromides, which are more reactive than their chloride counterparts. acs.orgrsc.org This makes polyhalogenated substrates like this compound interesting candidates for selective functionalization.

The scope of compatible nucleophiles in copper-catalyzed aminations is broad and includes primary and secondary aliphatic and aromatic amines, as well as amides, sulfonamides, and N-H azoles. rsc.orgorganic-chemistry.org The use of specific ligands, such as 1,10-phenanthroline (B135089) and its derivatives, has been shown to enhance the efficiency and scope of these reactions. magtech.com.cnresearchgate.net However, a significant limitation of copper catalysis is its reduced efficacy with less reactive aryl chlorides and phenol (B47542) derivatives. rsc.org

For a substrate such as this compound, the high reactivity of the carbon-iodine bond suggests that it would be the primary site for copper-catalyzed amination. The presence of two bromine atoms and a fluorine atom introduces further complexity and the potential for selective C-N bond formation under carefully controlled conditions. Research has shown that even in an air atmosphere, a simple and mild protocol using CuI as the catalyst and ethylene (B1197577) glycol as a ligand can effectively aminate aryl iodides. organic-chemistry.org

Table 1: Selected Examples of Copper-Catalyzed Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst/Ligand | Solvent | Yield (%) |

| Iodobenzene | Morpholine | CuI / Ethylene Glycol | 2-Propanol | 95 |

| 4-Iodotoluene | Piperidine | CuI / Ethylene Glycol | 2-Propanol | 92 |

| 1-Bromo-4-nitrobenzene | Aniline (B41778) | CuI / 1,10-Phenanthroline | DMF | 85 |

| 1-Iodo-3-methoxybenzene | Benzylamine | CuI / Ethylene Glycol | 2-Propanol | 90 |

This table presents a selection of reported copper-catalyzed amination reactions to illustrate the scope of the methodology. Specific conditions and yields can vary based on the full details of the experimental procedure.

Comparative Analysis of Copper and Palladium Catalysis for C-N Bond Formation

Both copper and palladium are workhorse metals for C-N cross-coupling reactions, each with distinct advantages and disadvantages. acs.org Palladium-catalyzed systems, such as the Buchwald-Hartwig amination, are renowned for their high catalytic activity, broad substrate scope (including aryl chlorides), and mild reaction conditions. acs.orgrsc.orgkaust.edu.sa These systems often employ sophisticated phosphine ligands to achieve high efficiency and selectivity. acs.orgrsc.org

In contrast, copper-catalyzed Ullmann-type reactions are generally less expensive and more environmentally friendly due to the higher abundance of copper. researchgate.net While traditionally requiring harsher conditions, modern copper-catalyzed methods have made significant strides in improving reaction mildness and efficiency. organic-chemistry.org Copper catalysts excel with more reactive aryl iodides and bromides and are often more tolerant of a wider range of nitrogen nucleophiles, including amides and azoles, which can be challenging for some palladium systems. acs.orgrsc.org

A key difference lies in their reactivity patterns. Palladium catalysts are generally more effective for less reactive aryl chlorides and can operate at lower catalyst loadings. acs.org Copper systems, while potent for aryl iodides, can be less efficient for other halides. rsc.org For a molecule like this compound, the high reactivity of the C-I bond would likely favor a copper-catalyzed approach for initial selective amination. However, subsequent functionalization of the C-Br bonds might necessitate a switch to a more active palladium catalyst.

Table 2: General Comparison of Copper and Palladium Catalysis for C-N Bond Formation

| Feature | Copper Catalysis (Ullmann-Type) | Palladium Catalysis (e.g., Buchwald-Hartwig) |

| Cost & Abundance | Lower cost, more abundant researchgate.net | Higher cost, less abundant |

| Aryl Halide Reactivity | I > Br >> Cl acs.org | I ≈ Br > Cl acs.org |

| Nucleophile Scope | Broad, including amides and azoles rsc.org | Broad, but can be sensitive with some N-nucleophiles |

| Reaction Conditions | Often requires higher temperatures, but milder methods exist researchgate.netorganic-chemistry.org | Generally milder conditions acs.orgrsc.org |

| Ligands | Often simple diamines or amino alcohols magtech.com.cnresearchgate.net | Often complex and expensive phosphine ligands acs.orgrsc.org |

| Toxicity | Generally lower | Higher |

Investigations into Nickel, Iron, and Other Earth-Abundant Metal Catalysis

The drive for more sustainable and economical chemical synthesis has spurred research into the use of other earth-abundant metals like nickel and iron for cross-coupling reactions. nih.govrsc.orgnih.gov These metals offer the potential to replace precious metals like palladium, reducing both cost and environmental impact. nih.gov

Nickel catalysis has emerged as a powerful tool for a variety of cross-coupling reactions, including C-N bond formation. nih.govyoutube.com Nickel catalysts can activate strong C-O bonds and are effective in coupling a wide range of electrophiles. youtube.comrsc.org They often exhibit unique reactivity and selectivity compared to palladium and copper, sometimes proceeding through different mechanistic pathways involving single-electron transfer. youtube.com For polyhalogenated substrates, nickel's ability to engage in reductive cross-coupling reactions could offer novel pathways for functionalization. nih.gov

Iron catalysis is also gaining traction as a green and sustainable alternative for cross-coupling reactions. nih.govnih.gov Iron is highly abundant, inexpensive, and has very low toxicity. nih.gov While still an emerging field, iron-catalyzed cross-couplings have shown promise in various transformations, including C-S bond formation. nih.gov The development of robust and broadly applicable iron-based catalytic systems for C-N bond formation is an active area of research.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. numberanalytics.comwikipedia.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.orglibretexts.org

Fluorine as an Activated Leaving Group in SNAr Processes

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer complex and activating the ring towards nucleophilic attack. wikipedia.orglibretexts.orglibretexts.org In this compound, the cumulative electron-withdrawing effect of the three halogen substituents would activate the ring towards SNAr. The fluorine at the 5-position is ortho and para to the two bromine atoms, suggesting that it could be a viable leaving group under appropriate nucleophilic conditions.

Competition Between Halogen Displacement Pathways Under Nucleophilic Conditions

In polyhalogenated aromatic compounds like this compound, the competition between the displacement of different halogens is a key consideration. issr.edu.khsavemyexams.com The regioselectivity of SNAr reactions is governed by a combination of electronic and steric factors. numberanalytics.com As discussed, the high electronegativity of fluorine often makes it the preferred leaving group in activated systems. wikipedia.orglibretexts.org

However, the nature of the nucleophile and the specific reaction conditions can influence the outcome. nih.gov For instance, in some systems, competition between the substitution of different halogens has been observed, with the "element effect" sometimes leading to the displacement of fluoride (B91410) over bromide. nih.gov In other cases, particularly with highly substituted rings, steric hindrance can direct the nucleophile to the most accessible position. nih.gov

Electrophilic Aromatic Substitution Reactions Involving this compound

Electrophilic aromatic substitution (EAS) is a fundamental process for the functionalization of aromatic rings. The regiochemical outcome of such reactions on a substituted benzene is dictated by the electronic nature and position of the existing substituents. In the case of this compound, the benzene ring is substituted with three halogen atoms: two bromine atoms, one fluorine atom, and one iodine atom. Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, stabilizing the intermediate arenium ion (σ-complex).

Theoretical and Experimental Probing of Regioselectivity and Mechanistic Intermediates

Direct experimental data on the electrophilic aromatic substitution of this compound is not extensively available in the public domain. However, the regioselectivity can be predicted by analyzing the directing effects of each halogen substituent. The positions on the benzene ring are numbered starting from the iodine atom as position 1. Therefore, the substituents are at positions 2 (Bromo), 4 (Bromo), and 5 (Fluoro). The available positions for substitution are C3 and C6.

The directing effects of the halogens are as follows:

Iodine (at C1): Ortho-, para-directing. Directs to C2 (occupied), C6, and C4 (occupied). Thus, it activates the C6 position.

Bromine (at C2): Ortho-, para-directing. Directs to C1 (occupied), C3, and C6. Thus, it activates the C3 and C6 positions.

Bromine (at C4): Ortho-, para-directing. Directs to C3, C5 (occupied), and C1 (occupied). Thus, it activates the C3 position.

Fluorine (at C5): Ortho-, para-directing. Directs to C4 (occupied), C6, and C2 (occupied). Thus, it activates the C6 position.

Based on this analysis, both available positions, C3 and C6, are activated by at least one halogen substituent. To predict the major product, the relative activating/deactivating and directing strengths of the halogens must be considered. The order of the inductive effect is F > Cl > Br > I, while the order of the resonance effect is F > Cl > Br > I. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivators. However, the resonance effect is key to their ortho-, para-directing nature.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Position | Activating Substituents | Predicted Reactivity |

| C3 | Bromo (at C2), Bromo (at C4) | Moderately Activated |

| C6 | Iodine (at C1), Bromo (at C2), Fluorine (at C5) | Highly Activated |

The C6 position is activated by three halogen atoms, including the most electronegative fluorine and the most polarizable iodine. The C3 position is activated by two bromine atoms. Therefore, electrophilic attack is most likely to occur at the C6 position .

The mechanism of electrophilic aromatic substitution proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. For the substitution at C6, the positive charge in the arenium ion can be delocalized onto the adjacent carbon atoms, including the one bearing the iodine atom. The ability of iodine to stabilize an adjacent positive charge through resonance, despite its electronegativity, is a significant factor.

Radical Mediated Transformations and Photochemical Reactivity

The presence of a carbon-iodine bond in this compound suggests a propensity for radical reactions, particularly under photochemical conditions. The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage upon absorption of light energy.

Photofragmentation and Photodissociation Dynamics of Halogenated Benzenes

While specific photofragmentation studies on this compound are not readily found, the behavior of similar halogenated aromatic compounds provides valuable insights. The photolysis of iodoarenes typically leads to the formation of an aryl radical and an iodine atom. For instance, the photolysis of 5-iodopyrimidines in benzene has been shown to proceed via a radical mechanism to afford 5-phenylpyrimidines. rsc.org Similarly, the photolysis of 5,6-di-iodo-1,3-dimethyluracil in benzene yields products derived from a radical intermediate. rsc.org

The photodissociation dynamics of halogenated benzenes are influenced by the nature and position of the halogen substituents. The absorption of UV light excites the molecule to an electronically excited state, which can then dissociate. The wavelength of light required for this process depends on the molecule's UV-Vis absorption spectrum. While the specific spectrum for this compound is not available, polyhalogenated benzenes generally exhibit absorption bands in the UV region.

Upon photoexcitation, the primary dissociation channel for this compound is expected to be the cleavage of the C-I bond, which has the lowest bond dissociation energy compared to C-Br and C-F bonds.

Expected Primary Photodissociation Pathway:

C₆H₂Br₂FI + hν → C₆H₂Br₂F• + I•

The resulting 2,4-dibromo-5-fluorophenyl radical is a highly reactive intermediate that can undergo various subsequent reactions, such as hydrogen abstraction from a solvent molecule or addition to another aromatic ring.

The presence of other halogens on the ring can influence the lifetime and reactivity of the aryl radical. The electron-withdrawing nature of the bromine and fluorine atoms can affect the stability of the radical intermediate.

Further investigation into the photofragmentation of this compound using techniques like mass spectrometry could provide detailed information about the dissociation pathways and the nature of the fragments formed. The mass spectrum of the related compound 2-Bromo-4,6-difluoroiodobenzene shows characteristic fragmentation patterns for halogenated aromatic compounds. nist.gov

Applications of 2,4 Dibromo 5 Fluoroiodobenzene As a Key Building Block in the Synthesis of Advanced Functional Molecules and Materials

Pharmaceutical and Agrochemical Development

The strategic incorporation of halogen atoms is a well-established strategy in medicinal chemistry to enhance the therapeutic efficacy of drug candidates. The distinct electronic properties and steric profiles of the bromine, fluorine, and iodine substituents on 2,4-Dibromo-5-fluoroiodobenzene provide a unique platform for the design of novel, biologically active compounds.

Design and Synthesis of Novel Biologically Active Compounds (e.g., Anti-cancer Agents, Enzyme Inhibitors)

While direct synthesis of specific anti-cancer agents or enzyme inhibitors from this compound is not yet extensively documented in publicly available literature, the utility of similarly structured halogenated benzenes points towards its significant potential. For instance, the presence of multiple halogen atoms allows for selective cross-coupling reactions, a cornerstone of modern drug discovery. The more reactive iodinated position can be selectively functionalized, followed by subsequent modifications at the brominated sites, allowing for the stepwise construction of complex molecules. This controlled, site-specific reactivity is paramount in the synthesis of targeted therapies, including enzyme inhibitors and anti-cancer agents, where precise three-dimensional structures are crucial for biological activity.

The development of novel therapies often relies on the creation of extensive compound libraries for high-throughput screening. The structural motif of this compound serves as an ideal starting point for generating such libraries. By systematically varying the substituents introduced at the halogenated positions, chemists can rapidly produce a diverse range of molecules, increasing the probability of identifying lead compounds with desired biological activities.

Leveraging the Halogen Effect on Pharmacological Activity, Binding Affinity, and Metabolism

The "halogen effect" is a critical consideration in drug design, and this compound offers a unique opportunity to exploit this phenomenon. The varying electronegativity and size of fluorine, bromine, and iodine can profoundly influence a molecule's pharmacological profile:

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in biological targets like proteins and enzymes. The strength of this interaction varies depending on the halogen, providing a mechanism to fine-tune the binding affinity and selectivity of a drug candidate.

Metabolic Stability: The introduction of halogen atoms, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug. The dibromo- and iodo- substituents also influence metabolic pathways, offering further avenues for optimization.

Lipophilicity and Bioavailability: The lipophilicity of a drug molecule, a key determinant of its absorption and distribution, can be precisely modulated by the number and type of halogen atoms. This allows for the optimization of a compound's pharmacokinetic properties to ensure it reaches its intended target in the body.

Materials Science and Advanced Polymer Chemistry

The unique electronic and structural characteristics of this compound also make it a valuable precursor in the field of materials science, particularly for the development of advanced polymers and coatings.

Precursors for Conducting Polymers and Optoelectronic Materials

The synthesis of conducting polymers and materials for optoelectronic applications often involves the creation of extended π-conjugated systems. The di-bromo and iodo functionalities on this compound are ideal handles for polymerization reactions, such as Suzuki or Stille couplings. These reactions allow for the linking of aromatic units to form long-chain polymers with desirable electronic properties.

The presence of the fluorine atom can further tune the electronic energy levels (HOMO and LUMO) of the resulting polymer, which is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By carefully designing the polymer backbone using building blocks like this compound, researchers can control the material's conductivity, bandgap, and charge transport properties.

Development of Specialized Polymeric Coatings with Tailored Properties

The incorporation of halogenated monomers, such as derivatives of this compound, into polymer structures can impart a range of desirable properties to coatings. These include:

Chemical Resistance: The strong carbon-halogen bonds can enhance a coating's resistance to chemical degradation.

Thermal Stability: Halogenated polymers often exhibit high thermal stability, making them suitable for applications in demanding environments.

Flame Retardancy: Brominated compounds are well-known for their flame-retardant properties.

Surface Properties: The presence of fluorine can lead to low surface energy, resulting in coatings with hydrophobic and oleophobic (oil-repellent) properties.

Liquid Crystal Research and Design Utilizing Halogenated Scaffolds

The field of liquid crystals, essential for modern display technologies, relies on the design of molecules with specific shapes and intermolecular interactions. Halogenated aromatic compounds are frequently used as core structures in liquid crystal design. The rigid, planar nature of the benzene (B151609) ring in this compound, combined with the anisotropic distribution of its polarizable halogen atoms, makes it a promising scaffold for the synthesis of novel liquid crystalline materials.

The position and nature of the halogen substituents can influence key liquid crystal properties such as:

Mesophase Behavior: The temperature range over which the liquid crystalline phase exists.

Birefringence: The difference in refractive index for light polarized parallel and perpendicular to the director of the liquid crystal.

Dielectric Anisotropy: The difference in dielectric permittivity parallel and perpendicular to the director, which is crucial for the operation of liquid crystal displays (LCDs).

Computational and Theoretical Chemistry Studies of 2,4 Dibromo 5 Fluoroiodobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular structure, stability, and potential reaction pathways.

Analysis of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

A theoretical analysis of 2,4-Dibromo-5-fluoroiodobenzene would involve the computation of its electronic structure to understand the distribution of electrons within the molecule. This includes mapping the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity. For instance, the HOMO energy is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

Reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, could be derived from these calculations to predict the most likely sites for electrophilic and nucleophilic attack. In a molecule with multiple halogen substituents like this compound, these descriptors would be essential in distinguishing the reactivity of the different halogen atoms (Iodine, Bromine) and the substituted benzene (B151609) ring.

Prediction of Reaction Energetics, Transition States, and Reaction Pathways

Computational methods are invaluable for modeling chemical reactions. For this compound, quantum chemical calculations could predict the energetics of various potential reactions, such as nucleophilic aromatic substitution or the formation of organometallic reagents. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are key to understanding reaction rates and feasibility. Such studies could, for example, predict whether a reaction is likely to occur at a specific bromine or iodine site.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Reaction Dynamics

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation of this compound would model the interactions of the molecule with surrounding solvent molecules over time.

This approach would provide insights into solvation effects, which can significantly influence reactivity. For instance, the conformation of the molecule and the accessibility of its reactive sites might change in different solvents. MD simulations can also be used to study the dynamics of chemical reactions in solution, providing a more realistic picture of how reactants come together and transform into products.

Investigation of Halogen Bonding Interactions and Other Non-Covalent Forces

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The iodine and bromine atoms in this compound are potential halogen bond donors.

Computational Modeling of Intermolecular Interactions in Condensed Phases

In the solid state or in solution, molecules of this compound would interact with each other and with other species through various non-covalent forces. Computational modeling can be used to identify and characterize these interactions. This would involve searching for and analyzing potential halogen bonds (C-I···X, C-Br···X), hydrogen bonds (if interacting with protic species), and π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for predicting the crystal packing of the compound and its behavior in a supramolecular context.

Analysis of Cooperation and Competition Between Halogen and Hydrogen Bonding

In a system where both halogen and hydrogen bond donors and acceptors are present, there can be competition and cooperation between these interactions. For example, if this compound were in the presence of a molecule capable of hydrogen bonding, computational analysis could determine which interaction is energetically more favorable. It could also reveal instances of "halogen-bond-assisted hydrogen bonding" or vice versa, where the formation of one type of bond influences the strength or geometry of the other. Such studies are vital for the rational design of complex molecular assemblies and crystal engineering.

Crystallographic Studies and Solid State Structural Analysis of 2,4 Dibromo 5 Fluoroiodobenzene and Its Derivatives

X-ray Diffraction Analysis of Molecular Conformation and Crystal Packing

In the absence of a direct crystal structure for 2,4-dibromo-5-fluoroiodobenzene, we can infer its likely molecular conformation and packing from the known structure of 2,6-dibromo-4-fluoroaniline (B1582199). researchgate.net The substitution pattern of this analogue is similar, featuring two bromine atoms and a fluorine atom on a benzene (B151609) ring. The study of 2,6-dibromo-4-fluoroaniline revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net It is plausible that this compound would also crystallize in a common space group, with the asymmetric unit containing one or more independent molecules.

The molecular conformation of this compound is expected to be essentially planar, with the bromine, fluorine, and iodine atoms lying in the plane of the benzene ring. The packing of these molecules in the crystal will be heavily influenced by the steric and electronic properties of the halogen substituents. The large iodine and bromine atoms will likely play a dominant role in directing the crystal packing through halogen bonding and other non-covalent interactions.

Table 1: Predicted Crystallographic Data for this compound based on the Analogue 2,6-Dibromo-4-fluoroaniline

| Parameter | Predicted Value/Characteristic |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (or other common centrosymmetric space group) |

| Molecules per Asymmetric Unit (Z') | 1 or 2 |

| Molecular Conformation | Planar benzene ring |

| Dominant Intermolecular Interactions | Halogen bonding, π-π stacking |

This table is predictive and based on the crystallographic data of 2,6-dibromo-4-fluoroaniline. researchgate.net

Elucidation of Supramolecular Architectures Driven by Halogen-Halogen and Other Non-Covalent Interactions

The supramolecular architecture of halogenated compounds is a fascinating area of study, with halogen bonds playing a pivotal role in the assembly of molecules in the solid state. acs.orgwiley-vch.denih.gov A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. acs.org The strength of the halogen bond generally follows the trend I > Br > Cl > F, correlating with the polarizability of the halogen atom. nih.gov

In the case of this compound, the iodine atom is the most likely candidate to act as a potent halogen bond donor due to its high polarizability. researchgate.net The bromine atoms can also participate in halogen bonding, though these interactions are expected to be weaker than those involving iodine. rsc.org The fluorine atom, being the most electronegative and least polarizable, is less likely to act as a halogen bond donor.

The interplay of these different halogen bonds (I···X, Br···X, where X can be another halogen, a π-system, or another nucleophilic site) will dictate the formation of specific supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks. rsc.org For instance, studies on other polyhalogenated benzenes have shown the prevalence of C–X···π interactions, where a halogen atom interacts with the electron-rich π-system of an adjacent benzene ring. researchgate.net Furthermore, halogen···halogen interactions are also common, and their geometry can be classified as either Type I or Type II, depending on the angles of interaction. acs.org

Table 2: Potential Non-Covalent Interactions in the Crystal Structure of this compound

| Interaction Type | Description |

| Halogen Bonding (I···X) | Strong directional interactions involving the iodine atom as the donor. researchgate.net |

| Halogen Bonding (Br···X) | Weaker directional interactions involving the bromine atoms as donors. rsc.org |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. researchgate.net |

| Halogen···π Interactions | Interactions between a halogen atom and the π-electron cloud of a neighboring benzene ring. researchgate.net |

Correlation of Solid-State Structure with Macroscopic Properties and Reactivity

The arrangement of molecules in the solid state, as determined by X-ray crystallography, has a profound impact on the macroscopic properties and reactivity of a compound. The strength and directionality of the non-covalent interactions within the crystal lattice influence properties such as melting point, solubility, and mechanical strength.

For polyhalogenated compounds like this compound, the extensive network of halogen bonds and other intermolecular forces is expected to result in a relatively high melting point and low solubility in non-polar solvents. The specific arrangement of the molecules can also create anisotropic properties, meaning that the material's properties may differ depending on the direction of measurement.

The solid-state reactivity of a compound is also intrinsically linked to its crystal packing. The proximity and orientation of reactive sites on adjacent molecules in the crystal can facilitate or inhibit certain solid-state reactions. For example, the potential for topochemical reactions, where the crystal lattice acts as a template for a chemical transformation, would be dictated by the supramolecular architecture of this compound. The accessibility of the iodine and bromine atoms for substitution or coupling reactions in the solid state would also be dependent on their positions within the crystal lattice and their involvement in halogen bonding. The study of how the nature and position of halogen atoms influence crystal packing is crucial for designing materials with desired physicochemical properties. researchgate.net

常见问题

Q. What are the key physical properties of 2,4-Dibromo-5-fluoroiodobenzene, and how do they influence its handling in laboratory settings?

The compound’s physical properties, such as melting/boiling points and solubility, are critical for experimental design. For example, p-fluoroiodobenzene (a structural analog) has a reported boiling point of 15.5°C, suggesting similar volatility for related halogenated aromatics . Researchers should use low-temperature storage and inert atmospheres to prevent degradation. Safety protocols for handling halogenated compounds—such as skin/eye protection and proper ventilation—are essential, as indicated by hazard classifications (e.g., H302, H315 for similar dibromo-iodo derivatives) .

Q. What synthetic routes are commonly employed to prepare this compound?

While direct synthesis data for this compound is limited, analogous halogenated aromatics are synthesized via sequential halogenation. For example, 2,4-dichloro-5-fluorobenzoic acid is prepared using nitration followed by halogenation with Cl₂ or Br₂ under controlled pH (e.g., pH 10–10.2) . For this compound, regioselective bromination/iodination of fluorobenzene derivatives using catalysts like FeCl₃ or AlCl₃ could be explored, with purification via recrystallization or column chromatography.

Q. How can researchers confirm the purity and identity of this compound?

Techniques include:

- NMR spectroscopy (¹H/¹³C, ¹⁹F) to verify substitution patterns.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- Elemental analysis to validate halogen content.

- HPLC/GC with UV detection for purity assessment, referencing retention times against standards .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Heavy atoms (Br, I) enhance X-ray scattering but may cause absorption errors. Using SHELXL for refinement allows for absorption corrections via Gaussian integration . For twinned crystals, SHELXD can resolve pseudosymmetry issues. Data collection at synchrotron sources (λ ≈ 0.7–1.0 Å) minimizes absorption effects. Disorder in halogen positions can be modeled using PART instructions in SHELXL .

Q. How do regiochemical differences (e.g., 2,4-dibromo vs. 1,3-dibromo isomers) impact reactivity in cross-coupling reactions?

The 2,4-substitution pattern creates steric hindrance, potentially slowing Suzuki-Miyaura couplings compared to less hindered isomers. For example, 1,3-Dibromo-5-fluoro-2-iodobenzene (mp 134–137°C) shows distinct reactivity in palladium-catalyzed reactions due to iodine’s leaving group ability . Researchers should optimize catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) and reaction temperatures to enhance yields.

Q. What methodologies are used to analyze conflicting spectroscopic data for halogenated aromatics?

Contradictions in NMR shifts (e.g., deshielding effects from electron-withdrawing groups) require:

Q. How is this compound utilized in the development of fluorinated materials?

The compound serves as a precursor for fluorinated polymers with enhanced thermal stability. For instance, 3,5-Dibromo-2,6-difluorotoluene derivatives are used in electronic materials due to their low dielectric constants . Researchers can functionalize the iodine moiety via Ullmann couplings to introduce aryl groups, enabling tailored optoelectronic properties.

Methodological Considerations

Q. What safety protocols are critical when working with polyhalogenated benzenes?

- Use fume hoods and closed systems to avoid inhalation (H335) .

- Neutralize waste with NaHCO₃ or activated carbon before disposal.

- Monitor for skin sensitization (H315) using glove compatibility tests (e.g., nitrile vs. neoprene) .

Q. How can computational tools aid in predicting reaction pathways for this compound?

Gaussian or ORCA software can model transition states for halogen-metal exchanges. For example, iodine’s higher polarizability compared to bromine may favor oxidative addition in Pd-catalyzed reactions. Molsoft or ChemDraw plugins predict regioselectivity in electrophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。